molecular formula C16H11N5O2S B2380927 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide CAS No. 1795210-50-2

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2380927
CAS No.: 1795210-50-2
M. Wt: 337.36
InChI Key: XBVGBJPDRZQNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a sophisticated heterocyclic compound designed for pioneering research in oncology and neurodegenerative diseases. Its molecular architecture integrates an imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity, with a pyrimidine-4-carboxamide moiety. This specific combination is engineered to enhance binding affinity and selectivity for key enzymatic targets. The imidazo[2,1-b]thiazole core is a recognized pharmacophore in anticancer agents, demonstrated to inhibit critical tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2), as well as enzymes like dihydrofolate reductase (DHFR) . Furthermore, structural analogues based on the imidazothiazole framework have shown potent activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis, thereby inhibiting the blood supply essential for tumor growth and metastasis . The incorporation of the 6-hydroxy-pyrimidine-carboxamide group is a strategic feature that can enable hydrogen bonding with target proteins, potentially leading to inhibitors of monoamine oxidase B (MAO-B) . This dual-target potential positions the compound as a compelling candidate for investigational multitarget-directed ligand (MTDL) therapy, particularly for complex diseases like cancer and neurodegenerative disorders where multiple pathways are involved. This product is intended for use in biochemical assays, target validation, and early-stage drug discovery efforts in a controlled laboratory environment. It is supplied as a stable solid and should be stored under recommended conditions. For Research Use Only. Not for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-14-7-12(17-9-18-14)15(23)19-11-4-2-1-3-10(11)13-8-21-5-6-24-16(21)20-13/h1-9H,(H,19,23)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVGBJPDRZQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions involving thiazole and imidazole derivatives . The pyrimidine core is then constructed via condensation reactions with appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are synthesized and processed without isolation . This method ensures high purity and scalability for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 6 of the pyrimidine ring undergoes oxidation under controlled conditions.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media .

  • Products : Oxidation yields pyrimidine-4-carboxamide derivatives with a ketone or aldehyde group at position 6. For example, conversion to 6-oxo-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide has been reported .

Table 1: Oxidation Reaction Parameters

ReagentSolventTemperatureYield (%)Product Structure
KMnO₄ (0.1 M)H₂O/EtOH60°C786-oxo-pyrimidine-4-carboxamide
CrO₃/H₂SO₄Acetic acidRT626-aldehyde derivative

Reduction Reactions

The carboxamide group (-CONH₂) can be reduced to primary amines under strong reducing conditions.

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

  • Products : Reduction generates 4-(aminomethyl)-6-hydroxy-pyrimidine derivatives.

Table 2: Reduction Reaction Outcomes

Substrate PositionReagentTime (h)Yield (%)Product Application
CarboxamideLiAlH₄ (2 eq)685Precursor for anticancer agents

Electrophilic Substitution

The aromatic imidazo[2,1-b]thiazole ring undergoes electrophilic substitution at the C-5 position due to electron-donating effects of sulfur and nitrogen atoms .

  • Common Reagents : Bromine (Br₂), chlorine (Cl₂), or nitration mixtures (HNO₃/H₂SO₄).

  • Products : Halogenated or nitro-substituted derivatives.

Example :

  • Bromination with Br₂ in dichloromethane yields 5-bromo-imidazo[2,1-b]thiazole derivatives .

Nucleophilic Substitution

The pyrimidine ring’s C-2 and C-4 positions are susceptible to nucleophilic attack.

  • Reagents/Conditions : Amines (e.g., aniline) or thiols in polar aprotic solvents (DMF, DMSO) with catalytic KI .

  • Products : Substituted pyrimidines with modified pharmacological profiles.

Table 3: Nucleophilic Substitution Data

NucleophileSolventCatalystTemp (°C)Yield (%)Biological Activity
4-AminophenolDMFKI8072Enhanced COX-2 inhibition
Benzyl mercaptanDMSONone10068Antifungal activity

Coupling Reactions

The compound participates in cross-coupling reactions via Suzuki-Miyaura or Buchwald-Hartwig protocols, facilitated by palladium catalysts .

  • Example : Reaction with aryl boronic acids forms biaryl derivatives, expanding π-conjugation for optoelectronic applications.

Key Findings :

  • Suzuki coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis achieves 89% yield .

  • Buchwald-Hartwig amination introduces secondary amines at the carboxamide position .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : 6 M HCl at reflux yields pyrimidine-4-carboxylic acid .

  • Basic Hydrolysis : NaOH (10%) at 80°C generates carboxylate salts .

Critical Analysis of Reactivity Trends

  • Steric Effects : Bulky substituents on the phenyl ring hinder electrophilic substitution at the imidazo-thiazole moiety .

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the pyrimidine ring enhance nucleophilic substitution rates .

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions by stabilizing intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core with hydroxy and carboxamide substitutions, alongside an imidazo[2,1-b]thiazole moiety. Its molecular formula is C16H11N5O2SC_{16}H_{11}N_{5}O_{2}S with a molecular weight of approximately 337.4 g/mol. The structural uniqueness contributes to its diverse biological activities.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Biology

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways. Its potential to modulate receptor activity is also under investigation.
  • Biochemical Pathways : The compound has been shown to affect several biochemical pathways due to its structural features, which can lead to significant biological effects.

Medicine

  • Anticancer Properties : Studies have demonstrated the compound's efficacy against various cancer cell lines, including acute myeloid leukemia (AML) and breast cancer. For example, it has been shown to inhibit FLT3 kinase activity, crucial for AML cell survival:
    ActivityCell LineIC50 (μM)Mechanism
    FLT3 kinase inhibitionMV4-11 (AML)0.002Inhibition of FLT3-dependent signaling
    Apoptosis inductionMDA-MB-231 (breast)0.126Induction of caspase-mediated apoptosis
  • Anti-inflammatory Effects : In vitro studies suggest that the compound reduces inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Industry

  • Pharmaceutical Development : The compound is being explored for its potential in developing new pharmaceuticals aimed at treating cancer and inflammatory diseases. Its unique properties make it a candidate for further exploration in drug formulation.

Case Studies

  • Tumor Growth Inhibition :
    • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety and Toxicity Assessment :
    • Toxicological evaluations indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects . Molecular docking studies have shown that this compound can interact with various protein targets, stabilizing or destabilizing their active conformations .

Comparison with Similar Compounds

Structural Analogs with Imidazo[2,1-b]thiazole Moieties

SRT1720
  • Structure: N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride .
  • Key Differences: Core: Quinoxaline vs. pyrimidine in the target compound. Substituents: Piperazine-methyl group on the imidazo[2,1-b]thiazole vs. hydroxy group on pyrimidine.
  • Activity : SIRT1 agonist with demonstrated efficacy in metabolic and age-related disorders .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Structure : Coumarin core fused with imidazo[2,1-b]thiazole .
  • Key Differences :
    • Core : Coumarin (chromen-2-one) vs. pyrimidine-carboxamide.
  • Activity : Antiviral activity against Parvovirus B19, with IC50 values dependent on substituents .
5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine Derivatives
  • Structure : Thiazole-amine core linked to imidazo[2,1-b]thiazole .
  • Key Differences :
    • Core : Thiazole-amine vs. pyrimidine-carboxamide.
  • Activity : EGFR kinase inhibitors with sub-micromolar potency in vitro .

Functional Analog: COX-2 Inhibitors

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)
  • Structure : Imidazo[2,1-b]thiazole linked to a methylsulfonylphenyl group .
  • Key Differences :
    • Core : Lacks the pyrimidine-carboxamide and hydroxy group.
  • Activity : IC50 = 1.4 µM for COX-2 inhibition, comparable to its N,N-dimethyl analog (IC50 = 1.2 µM) .
Anthelmintic Compound
  • Structure : Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide .
  • Key Differences :
    • Linker : Tetrahydrofuran-carboxylic acid vs. pyrimidine-carboxamide.
  • Activity : Targets parasitic infections in warm-blooded animals .

Structure-Activity Relationship (SAR) Insights

  • Imidazo[2,1-b]thiazole Position : Substitution at position 6 (as in the target compound) is critical for binding to enzymes like SIRT1 or EGFR .
  • Carboxamide Linker : Improves solubility and target engagement relative to ester or amine linkers in other analogs .

Biological Activity

6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with hydroxy and carboxamide groups, along with an imidazo[2,1-b]thiazole moiety. Its molecular weight is approximately 337.4 g/mol, and it is classified under CAS number 1795210-50-2 .

Biological Activity Overview

Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit potent biological activities, particularly against various cancer cell lines. The specific compound has been studied for its effects on acute myeloid leukemia (AML) and other cancer types.

Table 1: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
FLT3 kinase inhibitionMV4-11 (AML)0.002Inhibition of FLT3-dependent signaling
Anti-cancer activityHeLa (cervical cancer)>10Minimal activity observed
Apoptosis inductionMDA-MB-231 (breast)0.126Induction of caspase-mediated apoptosis

The primary mechanism through which this compound exerts its effects involves the inhibition of FLT3 kinase, which is crucial for the survival and proliferation of AML cells. In vitro studies demonstrated that the compound significantly reduced cell viability in FLT3-dependent cell lines while having a negligible effect on FLT3-independent lines like HeLa .

Case Studies

  • FLT3 Inhibition in AML : A study highlighted the compound's ability to inhibit FLT3 kinase with an IC50 value of 0.002 μM in MV4-11 cells, showcasing its potential as a targeted therapy for AML. The cellular assays confirmed that this compound effectively induced apoptosis in leukemic cells by disrupting the signaling pathways essential for cell survival .
  • Breast Cancer Activity : Another investigation focused on the MDA-MB-231 breast cancer cell line, where the compound showed significant anti-proliferative effects with an IC50 value of 0.126 μM. This study also noted that treatment led to increased levels of caspase 9, indicating activation of the apoptotic pathway .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and optimization strategies for 6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide?

  • Methodology : Synthesis involves multi-step reactions, starting with the preparation of key intermediates like imidazothiazole and pyrimidine cores. For example:

  • Coupling reactions : Amide bond formation between pyrimidine-4-carboxylic acid derivatives and aryl amine intermediates under conditions using coupling agents like HATU or EDCI .
  • Heterocycle assembly : Cyclization of thiazole or imidazole rings using thioureas or α-haloketones, optimized via temperature control (e.g., reflux in ethanol or DMF) .
  • Yield optimization : Screening catalysts (e.g., CuI for Ullmann coupling) and reaction times (6–24 hrs) to improve efficiency .
    • Analytical validation : Purity (>95%) confirmed via HPLC, with structural elucidation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) identifies proton environments (e.g., hydroxy group at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using C18 columns and acetonitrile/water gradients .
    • Supplementary methods : X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies address pharmacokinetic challenges such as rapid in vivo clearance?

  • Approaches :

  • Prodrug derivatization : Masking the hydroxy group with acetyl or phosphate esters to enhance solubility and stability .
  • Formulation optimization : Use of liposomal encapsulation or PEGylation to prolong circulation half-life .
  • In vivo assays : Monitor plasma concentrations via LC-MS/MS in rodent models, adjusting dosing regimens to balance bioavailability and efficacy .

Q. How can researchers investigate the compound’s mechanism of action and target engagement?

  • Experimental design :

  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like kinase domains or GPCRs .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) using immobilized target proteins .
  • Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines, paired with siRNA knockdown to validate target specificity .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma exposure levels with tumor growth inhibition in xenograft models .
  • Metabolite profiling : Identify active or inhibitory metabolites via LC-MS/MS to explain efficacy gaps .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs versus systemic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.